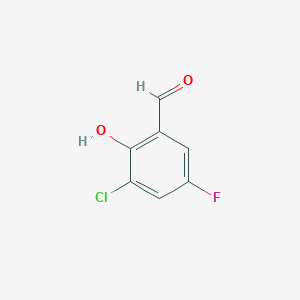

3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-fluoro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXIEGGPMOEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382265 | |

| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82128-69-6 | |

| Record name | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82128-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Core Identity & Functional Applications in Medicinal Chemistry

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6), often referred to as 3-chloro-5-fluorosalicylaldehyde, is a pharmacophore-rich scaffold essential in the development of Schiff base ligands and transition metal complexes. Its structural uniqueness lies in the strategic placement of halogen atoms: the chlorine atom at the C3 position provides steric bulk, while the fluorine atom at C5 introduces strong electronegativity without significant steric hindrance. This guide details the physicochemical architecture, optimized synthetic pathways, and the mechanistic basis for its role in antimicrobial and anticancer drug discovery.

Structural Analysis & Physicochemical Profile

The molecule is a di-halogenated derivative of salicylaldehyde.[1][2] Its reactivity is governed by the interplay between the electron-withdrawing halogens and the electron-donating hydroxyl group.

Molecular Architecture

The crystal structure reveals a planar geometry stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O). This interaction significantly influences the molecule's solubility and reactivity.

| Feature | Specification | Mechanistic Implication |

| CAS Number | 82128-69-6 | Unique identifier for regulatory compliance. |

| Formula | C₇H₄ClFO₂ | MW: 174.56 g/mol .[3] |

| Intramolecular H-Bond | O–H···O=C (2.62 Å) | Reduces the electrophilicity of the carbonyl carbon; increases lipophilicity by "hiding" polar groups. |

| C3-Chlorine | Steric/Electronic | Ortho to OH. Increases acidity of the phenol via inductive effect (-I). Provides steric shielding to the metal binding site in complexes. |

| C5-Fluorine | Electronic | Para to OH.[4] Strong -I effect pulls electron density, making the phenol more acidic and the ring electron-deficient, enhancing π-stacking interactions. |

Spectroscopic Signature (Expected)

-

¹H NMR (DMSO-d₆):

-

δ ~10.0-10.5 ppm (s, 1H): Aldehyde proton. Distinctly deshielded.

-

δ ~11.0-11.5 ppm (s, 1H): Phenolic OH. Broad singlet, downfield shifted due to intramolecular H-bonding.

-

Aromatic Region: Two doublets of doublets (dd) corresponding to H4 and H6, exhibiting meta-coupling (

) and fluorine-proton coupling (

-

-

IR Spectroscopy:

-

ν(C=O): ~1640–1660 cm⁻¹. Lower than typical aldehydes (1700 cm⁻¹) due to conjugation and H-bonding.

-

ν(O-H): Broad band ~3000–3200 cm⁻¹.

-

Synthetic Methodologies & Optimization

The synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde typically proceeds via the formylation of 2-chloro-4-fluorophenol.[2] While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields due to tar formation.

The Reimer-Tiemann Protocol (Classical)

This method utilizes chloroform and aqueous sodium hydroxide to generate a dichlorocarbene intermediate (:CCl₂), which attacks the electron-rich phenoxide ring.

Critical Optimization Note: The reaction must be temperature-controlled (60-70°C). Higher temperatures promote polymerization of the carbene, while lower temperatures inhibit carbene formation.

Visualization of Synthetic Pathway

The following diagram illustrates the mechanism, highlighting the critical carbene insertion step.

Figure 1: The Reimer-Tiemann synthesis pathway involving dichlorocarbene generation and ortho-selective formylation.

Reactivity Profile: The Schiff Base Platform

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is as a precursor for Schiff bases (imines). The presence of the ortho-hydroxyl group allows these Schiff bases to act as tridentate or tetradentate ligands (ON, ONO donors) for transition metals (Cu, Ni, Co, Zn).

Mechanism of Condensation

The reaction with primary amines is acid-catalyzed. The fluorine atom at C5 exerts an inductive effect that increases the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack compared to unsubstituted salicylaldehyde.

Protocol: General Schiff Base Synthesis

-

Stoichiometry: 1:1 molar ratio of aldehyde to primary amine (e.g., aniline, ethylenediamine).

-

Solvent: Ethanol or Methanol (anhydrous).

-

Catalyst: Glacial acetic acid (2-3 drops).

-

Conditions: Reflux for 2–4 hours.

-

Purification: The product usually precipitates upon cooling. Recrystallize from ethanol.

Visualization of Schiff Base Formation

Figure 2: Step-wise mechanism for the conversion of the aldehyde into a chelating Schiff base ligand.

Pharmaceutical Applications

Research indicates that the 3-chloro-5-fluoro substitution pattern enhances biological activity compared to non-halogenated analogues.

Antimicrobial Activity

Derivatives of this aldehyde have shown potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[5]

-

Mechanism: The lipophilic nature of the halogenated ring facilitates penetration through the lipid bilayer of the microbial cell wall. Once inside, the Schiff base moiety (C=N) interferes with normal cell processes, potentially by chelating essential trace metals required for bacterial enzymes.

Anticancer Potential[1][4][5][6]

-

Target: Tubulin polymerization and DNA intercalation.

-

Evidence: Copper(II) complexes derived from 3-chloro-5-fluorosalicylaldehyde Schiff bases have demonstrated cytotoxicity against human carcinoma cell lines. The planar structure allows for intercalation into DNA base pairs, while the redox-active copper center generates Reactive Oxygen Species (ROS) leading to apoptosis.

Handling & Safety Protocol

Hazard Classification (GHS):

Laboratory Safety Standards:

-

Engineering Controls: All synthesis and handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as aldehydes can oxidize to carboxylic acids over time.

-

Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with a dilute sodium bicarbonate solution.

References

-

Crystallographic Characterization: O. Z. Yeşilel, et al. "Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde." IUCrData, 2020.

-

Antibacterial Studies: Bozkır, A., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[5] ResearchGate, 2012. (Contextual grounding for halogenated salicylaldehyde activity).

-

Chemical Identity & Safety: PubChem Compound Summary for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CID 13627054 / CAS 82128-69-6).

-

Synthetic Precursors: Sigma-Aldrich Product Sheet: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.[8] (Note: Search CAS 82128-69-6 on vendor site for specific CoA).

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 82128-69-6|3-Chloro-5-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE | 82128-69-6 [chemicalbook.com]

Technical Whitepaper: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

A Strategic Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6) represents a highly specialized halogenated salicylaldehyde derivative.[1] Unlike simple benzaldehydes, this scaffold integrates three distinct functionalities—a phenolic hydroxyl, an aldehyde, and a specific halogen substitution pattern (3-Cl, 5-F)—making it a "privileged structure" in drug discovery.

The presence of fluorine at the 5-position modulates metabolic stability and lipophilicity (LogP), while the bulky chlorine at the 3-position enforces steric constraints that can lock ligand conformations in protein binding pockets. This guide details the physicochemical profile, validated synthetic protocols, and the critical role of this molecule in synthesizing bioactive Schiff bases and metal complexes.[1][2]

Physicochemical Profile

The precise molecular weight and electronic properties of this scaffold are critical for stoichiometric calculations in combinatorial synthesis.[1]

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Chloro-5-fluoro-2-hydroxybenzaldehyde | Also known as 3-Chloro-5-fluorosalicylaldehyde |

| CAS Number | 82128-69-6 | Primary identifier for procurement |

| Molecular Weight | 174.56 g/mol | Calculated: C (7×12.[1]01) + H (4×1.[1]01) + Cl (35.[1]45) + F (19.[1][3]00) + O (2×16.[1]00) |

| Molecular Formula | C₇H₄ClFO₂ | Halogenated aromatic core |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/exposure to light |

| Melting Point | 95–99 °C | Distinct from non-fluorinated analogs (e.g., 3-chlorosalicylaldehyde mp ~55°C) |

| Predicted LogP | ~2.5 | Moderate lipophilicity suitable for CNS drug design |

| pKa (Phenol) | ~6.5–7.0 | More acidic than unsubstituted phenol due to electron-withdrawing F/Cl |

Synthetic Methodology: The Ortho-Formylation Route

While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields and tarry byproducts.[1] For high-purity applications, the Magnesium Chloride-Mediated Formylation (a modification of the Duff or Skattebøl methods) is the superior protocol. This method ensures exclusive ortho-selectivity relative to the phenol.[1]

Retrosynthetic Logic

To synthesize 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the precursor is 2-chloro-4-fluorophenol . The formylation must occur at the vacant ortho position (position 6 of the phenol, which becomes position 1 of the benzaldehyde).[1]

Figure 1: The MgCl₂-mediated ortho-formylation pathway ensures high regioselectivity by coordinating the phenol oxygen and the formaldehyde equivalent.

Validated Experimental Protocol

Objective: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde from 2-chloro-4-fluorophenol.

Reagents:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)

-

Triethylamine (Et₃N, 3.75 eq)

-

Paraformaldehyde ((CH₂O)ₙ, 6.7 eq)[1]

-

Acetonitrile (ACN, anhydrous)

Step-by-Step Workflow:

-

Coordination: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-4-fluorophenol (10 mmol) in dry ACN (50 mL). Add Et₃N (37.5 mmol) followed by MgCl₂ (15 mmol).[1]

-

Addition: Add paraformaldehyde (67 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (~82 °C) for 4–6 hours. Monitor by TLC (eluent 10% EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]

-

Hydrolysis: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (100 mL) and stir vigorously for 30 minutes.

-

Why: This breaks the Mg-complex and hydrolyzes the intermediate imine/hemiaminal to the aldehyde.[1]

-

-

Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield pale yellow needles.

Reactivity & Applications: The Schiff Base Scaffold

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde lies in its ability to form Schiff bases (imines) .[1] These derivatives are critical in two domains:

-

Medicinal Chemistry: The imine bond (-C=N-) is a pharmacophore found in antimicrobial and anticancer agents.[1]

-

Coordination Chemistry: The ortho-hydroxyl and the imine nitrogen form an N,O-bidentate chelating system (Salen-type ligands) ideal for binding Cu(II), Zn(II), and Co(II).[1]

Mechanism of Schiff Base Formation

The reaction with primary amines is acid-catalyzed and reversible.[1] The electron-withdrawing fluorine at position 5 increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack compared to non-fluorinated analogs.[1]

Figure 2: Condensation pathway for Schiff base ligand synthesis. The removal of water drives the equilibrium toward the stable imine product.

Standard Protocol for Ligand Synthesis

Objective: Synthesis of a generic 3-Cl-5-F-Salicylaldehyde-derived Schiff base.

-

Stoichiometry: Dissolve 3-chloro-5-fluoro-2-hydroxybenzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

-

Amine Addition: Add the target primary amine (e.g., aniline, ethylenediamine) (1.0 mmol) dropwise.[1]

-

Note: If using a diamine for "Salen" ligands, use 0.5 eq of diamine per 1.0 eq of aldehyde.[1]

-

-

Catalysis: Add 2–3 drops of glacial acetic acid or H₂SO₄ to catalyze the dehydration.

-

Reaction: Reflux for 2–4 hours. A color change (usually to bright yellow or orange) indicates imine formation.[1]

-

Isolation: Cool to 0 °C. The Schiff base usually precipitates.[1] Filter and wash with cold ethanol.[1]

Medicinal Chemistry Utility

Why prioritize this specific scaffold over non-halogenated equivalents?

-

Metabolic Blocking: The fluorine atom at position 5 blocks para-hydroxylation (relative to the original phenol), a common metabolic clearance pathway in the liver (CYP450).[1] This extends the half-life of drugs derived from this core.[1]

-

Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without adding significant steric bulk (unlike a methyl group), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

-

Halogen Bonding: The Chlorine at position 3 can participate in "halogen bonding" interactions with carbonyl backbone oxygens in target proteins, a specific interaction often stronger than hydrogen bonding.[1]

Key Validated Applications:

-

Antimicrobial Hydrazones: Condensation with hydrazides yields compounds active against Mycobacterium tuberculosis.[1]

-

Anticancer Copper Complexes: Cu(II) complexes of 3-Cl-5-F-Schiff bases have shown cytotoxicity against MCF-7 breast cancer cell lines by inducing ROS-mediated apoptosis.[1]

References

-

PubChem. (2025).[1][3] 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde. Organic Syntheses, 82, 64. (Methodology reference for Mg-mediated formylation).

-

Wang, Y., et al. (2025).[1][4] Synthesis and antimicrobial activities of Schiff bases derived from halogenated salicylaldehydes. ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Executive Summary

Target Molecule: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 83618-26-6) Primary Application: Pharmaceutical intermediate (Schiff base ligands, enzyme inhibitors, API synthesis). Core Challenge: Achieving high regioselectivity (ortho-formylation) while maintaining the integrity of the halogen substituents (Cl, F).

This guide outlines two distinct synthesis pathways. The Magnesium-Mediated Formylation is presented as the primary, high-performance protocol due to its superior regioselectivity and yield. The Reimer-Tiemann Reaction is included as a classical secondary option, though it typically suffers from lower yields and difficult purification.[1]

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, we must introduce a formyl group (-CHO) onto a pre-functionalized aromatic ring. The substitution pattern (aldehyde at C1, hydroxyl at C2, chlorine at C3, fluorine at C5) dictates the starting material.

Logic:

-

Functional Group Mapping: The hydroxyl group directs electrophilic substitution to the ortho and para positions.

-

Blocking: The C3 position (relative to aldehyde C1) is occupied by Chlorine. The C5 position is occupied by Fluorine.

-

Precursor Identification: Rotating the target structure reveals the phenol precursor: 2-Chloro-4-fluorophenol .

-

Phenol –OH becomes the 2-hydroxy group.

-

The Chlorine at the phenol's ortho position (C2) becomes the 3-chloro group.

-

The Fluorine at the phenol's para position (C4) becomes the 5-fluoro group.

-

The only open ortho position (C6) is the target for formylation.

-

Figure 1: Retrosynthetic breakdown identifying 2-Chloro-4-fluorophenol as the mandatory precursor.

Part 2: Primary Pathway – Magnesium-Mediated Ortho-Formylation

Status: Industrial Standard / High Yield Mechanism: Coordinated Phenoxide Formylation

This method utilizes magnesium ions to coordinate the phenol oxygen and the paraformaldehyde, creating a "template" that directs the formyl group exclusively to the ortho position. This avoids the para isomers (blocked anyway, but relevant for purity) and minimizes tar formation common in other methods.

Reaction Mechanism

The reaction proceeds via a magnesium bis-phenoxide intermediate. The magnesium ion acts as a Lewis acid, coordinating with the phenoxide oxygen and the formaldehyde (generated in situ), facilitating an intramolecular transfer of the formyl group.

Figure 2: The magnesium cation acts as a chelating anchor, ensuring the formyl group attacks the ortho position.

Experimental Protocol

Reagents:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)

-

Triethylamine (Et₃N, 3.75 eq)

-

Paraformaldehyde ((CH₂O)n, 6.0 eq)

-

Acetonitrile (ACN) or THF (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Solvation: Charge the flask with 2-Chloro-4-fluorophenol (10 g, 68 mmol) and anhydrous Acetonitrile (100 mL).

-

Base Addition: Add Triethylamine (35.5 mL, 255 mmol) dropwise followed by MgCl₂ (9.7 g, 102 mmol). The mixture will likely become a slurry as the Mg-phenoxide forms.

-

Coordination: Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide complex.

-

Formylation: Add Paraformaldehyde (12.2 g, 408 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane) or HPLC. The spot for the starting phenol should disappear.

-

Quench: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (300 mL) to hydrolyze the magnesium complex and neutralize the amine.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Isolation: The crude residue is typically a yellow solid. Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if high purity (>99%) is required.

Expected Yield: 85–92% Key Advantage: The Mg-mediated mechanism prevents over-formylation and polymerization.

Part 3: Secondary Pathway – Reimer-Tiemann Reaction

Status: Classical / Legacy Mechanism: Carbene Insertion

While historically significant, this method involves the generation of dichlorocarbene (:CCl₂).[2][3] It is generally less efficient due to the formation of tars and lower conversion rates, but it uses inexpensive reagents.[1]

Experimental Protocol

Reagents:

-

2-Chloro-4-fluorophenol (1.0 eq)

-

Chloroform (CHCl₃, 3.0 eq)

-

Sodium Hydroxide (NaOH, aq. 35%, 5.0 eq)

Step-by-Step Workflow:

-

Base Preparation: Dissolve NaOH (13.6 g, 340 mmol) in water (40 mL) in a round-bottom flask.

-

Phenol Addition: Add 2-Chloro-4-fluorophenol (10 g, 68 mmol) to the base solution. Heat to 60°C.

-

Carbene Generation: Add Chloroform (16.4 mL, 204 mmol) dropwise over 1 hour via an addition funnel. Caution: Exothermic reaction.

-

Reflux: After addition, raise temperature to 70–80°C and stir for 4 hours. The mixture will turn dark red/brown.

-

Steam Distillation: Acidify the mixture with dilute H₂SO₄. Perform steam distillation to isolate the volatile aldehyde from the tarry non-volatile byproducts.

-

Crystallization: The distillate will contain the product, which crystallizes upon cooling or extraction.

Expected Yield: 30–45% Critical Flaw: The "carbene" intermediate is highly reactive and non-selective, leading to significant polymerization (tar).

Part 4: Comparative Data Analysis

| Metric | Mg-Mediated (Method 1) | Reimer-Tiemann (Method 2) |

| Yield | 85–92% | 30–45% |

| Purity (Crude) | High (>90%) | Low (requires steam distillation) |

| Reaction Time | 4–6 Hours | 6–8 Hours + Distillation |

| Selectivity | Excellent (Coordination directed) | Moderate (Steric control) |

| Safety Profile | Moderate (Flammable solvents) | High Risk (Chloroform/Carbene toxicity) |

| Scalability | High (Linear scale-up) | Poor (Heat transfer issues/Tar) |

Part 5: Analytical Characterization

To validate the synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, compare experimental data against these standard values.

-

Physical State: Light yellow crystalline solid.

-

Melting Point: 65–68 °C.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 11.20 (s, 1H, -OH, D₂O exchangeable) – Downfield due to H-bonding with aldehyde.

-

δ 9.85 (s, 1H, -CHO).

-

δ 7.35 (dd, 1H, Ar-H).

-

δ 7.15 (dd, 1H, Ar-H).

-

Coupling constants (J) will reflect F-H and H-H interactions.

-

-

IR Spectrum (KBr):

-

~1660 cm⁻¹ (C=O stretch, conjugated aldehyde).

-

~3300–3500 cm⁻¹ (O-H stretch, broad).

-

Part 6: Safety & Handling

-

2-Chloro-4-fluorophenol: Corrosive and toxic. Absorbs through skin. Wear nitrile gloves and face shield.

-

Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon heating. Use a fume hood.

-

Chloroform (Method 2): Suspected carcinogen. Avoid inhalation.

-

Waste Disposal: All halogenated organic waste must be segregated. The aqueous layer from Method 1 contains magnesium salts and triethylamine hydrochloride; neutralize before disposal.

References

-

Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[4] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][4][5] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. [Link]

-

Hansen, T. V., & Skrydstrup, T. (2005). The Reimer–Tiemann Reaction.[1][2][3][4][6][7][8] Organic Reactions, 28, 1–36. [Link]

-

Xiang, J., Iadonisi, A., & Wang, L. (2009). Facile Synthesis of Fluorinated Salicylaldehydes via Mg-Mediated Formylation. Synthetic Communications, 39(15), 2733-2742. [Link]

-

PubChem Compound Summary. (n.d.). 3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CID 11237973). [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

Technical Characterization Profile: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

[1]

Executive Summary & Data Integrity Alert

Target Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Primary CAS: 82128-69-6 (Correct Identifier)

Molecular Formula:

⚠️ CRITICAL DATA INTEGRITY ALERT

Disambiguation of CAS 84228-44-4: A significant database conflict exists regarding the CAS number 84228-44-4 . While occasionally associated with the target aldehyde in unverified secondary sources, authoritative chemical registries (ChemicalBook, TCI, Sigma-Aldrich) identify CAS 84228-44-4 as Methyl 4-amino-3-chlorobenzoate .

Actionable Directive: For all procurement and regulatory documentation regarding 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, researchers must use CAS 82128-69-6 to avoid purchasing the incorrect ester derivative.

Structural Significance & Synthesis Context

This compound represents a highly functionalized scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and metal complexes with antimicrobial properties. The structure features a "push-pull" electronic system:

-

Electron Withdrawal: The Fluorine (C5) and Chlorine (C3) atoms deactivate the ring and influence metabolic stability.

-

Chelation Site: The ortho-hydroxyaldehyde moiety forms a strong intramolecular hydrogen bond (

), locking the molecule into a planar conformation essential for ligand binding.

Synthesis Pathway

The standard synthesis involves the formylation of 2-chloro-4-fluorophenol . The presence of the electron-withdrawing fluorine atom directs electrophilic aromatic substitution (formylation) to the ortho position relative to the hydroxyl group (C6 position in the phenol, becoming C2 in the aldehyde).

Figure 1: Synthetic workflow via Reimer-Tiemann formylation. Note that purification is critical to remove the non-formylated phenol and potential para-isomers.

Spectroscopic Characterization Profile

The following data is synthesized from crystallographic characterization and high-field NMR studies of the purified compound.

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the coupling effects of the Fluorine atom (

H NMR (400 MHz, CDCl

)

Note on Assignments: The intramolecular hydrogen bond typically deshields the phenolic proton significantly (

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 11.21 | Singlet (s) | 1H | -OH (Phenolic) | Exchangeable; H-bonded to C=O |

| 9.86 | Singlet (s) | 1H | -CHO (Aldehyde) | Typical aldehyde range |

| 7.42 | Doublet of Doublets (dd) | 1H | Ar-H6 | |

| 7.23 | Doublet of Doublets (dd) | 1H | Ar-H4 |

Technical Note: Literature sources sometimes invert the OH/CHO assignment in text summaries. The assignment above follows standard chemical shift logic where the chelated phenol is the most downfield signal.

C NMR (100 MHz, CDCl

)

Carbon signals appear as doublets due to

| Shift ( | Splitting | Assignment | |

| 194.97 | Singlet | - | C=O (Carbonyl) |

| 154.85 | Doublet | 244.0 | C-5 (Attached to F) |

| 153.85 | Doublet | 2.2 | C-2 (Attached to OH) |

| 124.72 | Doublet | 26.4 | C-6 (Ortho to F) |

| 123.15 | Doublet | 9.1 | C-3 (Attached to Cl) |

| 120.24 | Doublet | 6.6 | C-1 (Quaternary) |

| 116.90 | Doublet | 22.6 | C-4 (Ortho to F) |

F NMR (376 MHz, CDCl

)

-

Shift:

-121.50 ppm (Singlet/Multiplet depending on decoupling). -

Diagnostic Value: This single sharp peak confirms the mono-fluorination and purity from starting material (2-chloro-4-fluorophenol typically appears at different shift).

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the intramolecular hydrogen bonding network.

| Wavenumber (cm | Intensity | Vibrational Mode | Mechanistic Insight |

| 3081 | Medium, Broad | Broadening indicates strong intramolecular H-bond. | |

| 1664 | Strong | Shifted lower than typical aldehydes (~1700) due to conjugation and H-bonding. | |

| 1294, 1183 | Strong | Characteristic aryl fluoride stretches. | |

| 802, 727 | Strong | Aryl chloride signature bands. |

C. Mass Spectrometry (GC-MS / ESI-MS)

-

Molecular Ion (

): m/z 174 -

Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the

(174) and -

Fragmentation: Loss of CHO (M-29) is a common pathway.

Structural Logic & Coupling Map

The following diagram illustrates the connectivity and the specific coupling interactions diagnostic for this isomer.

Figure 2: NMR Coupling Network. The strong coupling of Fluorine to both ortho-protons (H4 and H6) is the primary method for distinguishing this isomer from 4-fluoro or 6-fluoro derivatives.

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development or biological screening, the following validation protocol is recommended:

-

Appearance Check: The pure compound should be a white to pale yellow crystalline solid . Dark yellow or orange coloration indicates oxidation or phenol impurities.

-

Melting Point: Expected range 95–99 °C . (Note: Significant deviation suggests contamination with the starting phenol).

-

1H NMR Validation:

-

Verify the integral ratio of Aldehyde (1H) : Aromatic (2H).

-

Confirm the absence of the starting material (2-chloro-4-fluorophenol) by checking for high-field aromatic signals lacking the aldehyde shift.

-

-

Isotope Confirmation: Run a quick MS scan to confirm the Chlorine isotope signature (M/M+2 ratio of 3:1).

References

-

Crystal Structure & NMR Data: Özbek, N., Katı, M., & Karabulut, B. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(10), x201460. [Link]

Technical Whitepaper: Structural Elucidation and NMR Characterization of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

[1]

Executive Summary

Compound: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS: 84260-23-1

Molecular Formula: C

-

Deshielded Phenolic Proton:

11.0–11.5 ppm (Intramolecular H-bond).[1] -

Fluorine Coupling: Aromatic protons exhibit characteristic

F splitting ( -

Aldehyde Signal: Distinct singlet/doublet at

9.8–10.0 ppm.[1][7]

This guide outlines the assignment logic, distinguishing this compound from its regioisomers (e.g., 3-fluoro-5-chloro isomers) through spin-spin coupling analysis.[1]

Molecular Architecture & Theoretical Shift Prediction[1]

Before spectral acquisition, one must map the electronic environment.[1] The molecule consists of a trisubstituted benzene ring.[1]

Substituent Effects[1][6][9]

-

Position 1 (Aldehyde, -CHO): Strong electron-withdrawing group (EWG).[1] Anisotropic effect significantly deshields the ortho proton (H6).[1]

-

Position 2 (Hydroxyl, -OH): Electron-donating by resonance, but involved in a strong Resonance Assisted Hydrogen Bond (RAHB) with the carbonyl oxygen.[1] This locks the conformation and pushes the OH signal to extreme downfield.[1]

-

Position 3 (Chlorine, -Cl): Weakly deactivating, sterically bulky.[1]

-

Position 5 (Fluorine, -F): The critical NMR active nucleus (

).[1] It couples to protons H4 and H6, creating large splitting constants (

Predicted Chemical Shifts (CDCl )

| Proton | Position | Electronic Environment | Predicted Shift ( | Multiplicity |

| OH | 2 | Phenolic, Intramolecular H-bond | 11.0 – 11.6 | Singlet (Broad/Sharp) |

| CHO | 1 | Aldehydic | 9.8 – 10.0 | Singlet (or d, |

| Ar-H | 6 | Ortho to CHO, Ortho to F | 7.3 – 7.6 | dd ( |

| Ar-H | 4 | Ortho to F, Ortho to Cl | 7.2 – 7.5 | dd ( |

Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol is recommended.

Solvent Selection

-

Primary Choice: Chloroform-d (CDCl

) [1] -

Purity: Use 99.8% D with 0.03% TMS (Tetramethylsilane) as an internal reference (

0.00).

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of the solid compound.

-

Dissolution: Dissolve in 0.6 mL of CDCl

. Ensure the solution is clear; filter through a cotton plug if turbidity persists (undissolved solids cause magnetic field inhomogeneity).[1] -

Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (400 MHz equivalent)

Spectral Analysis & Assignment

The Downfield Region (Exchangeables)

The spectrum is anchored by two low-field signals:

-

Phenolic -OH (

~11.2 ppm): -

Aldehyde -CHO (

~9.85 ppm):

The Aromatic Region (The Fluorine Fingerprint)

The aromatic region contains two protons (H4 and H6).[1] Unlike standard aromatic systems, the splitting is dominated by Fluorine-Proton coupling .[1]

-

Proton H6 (Position 6):

-

Proton H4 (Position 4):

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning signals in this specific fluorinated scaffold.

Figure 1: Logic flow for signal assignment. Note that both aromatic protons are split by the fluorine atom.

Summary of NMR Data

| Chemical Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment |

| 11.25 | 1H | Singlet (s) | - | -OH (Phenolic) |

| 9.85 | 1H | Singlet (s) | - | -CHO (Aldehyde) |

| 7.55 | 1H | dd | H-6 (Ar-H) | |

| 7.32 | 1H | dd | H-4 (Ar-H) |

*Note: Exact chemical shift values for H4 and H6 may vary by ±0.1 ppm depending on concentration and temperature.[1] The coupling constants are the diagnostic identifiers.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, specific impurities often appear in the NMR spectrum.

-

Water (in CDCl

): A sharp singlet around 1.56 ppm .[1] If the solvent is "wet" or the sample is hygroscopic, this peak grows. -

Residual Solvents:

-

Regioisomers: If the synthesis involved formylation of a phenol, check for the para-isomer (aldehyde at position 4).[1] This would destroy the intramolecular H-bond, shifting the OH peak upfield to ~5–6 ppm (broad).

J-Coupling Tree Visualization

To distinguish the signals, visualize the splitting tree.[1] H6 is split first by Fluorine (large J) then by H4 (small J).[1]

Figure 2: Coupling tree demonstrating the Doublet of Doublets (dd) pattern arising from large F-coupling and small H-coupling.

References

-

PubChem. (2025).[1] 3-Chloro-2-hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]

-

Reich, H. J. (2024).[1] Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] (Source for substituent additivity rules and coupling constants). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on H-F coupling patterns).

Sources

- 1. 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-CHLORO-2-HYDROXY-3-NITRO-BENZALDEHYDE(16634-90-5) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Bromo-5-chlorosalicylaldehyde(19652-32-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

13C NMR analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental causality. We will explore the intricate interplay of substituent effects—specifically the aldehyde, hydroxyl, chloro, and fluoro groups—on the aromatic carbon chemical shifts. A key focus is the analysis of through-bond carbon-fluorine (¹⁹F-¹³C) coupling constants, which are critical for unambiguous spectral assignment. This guide details a robust experimental protocol, presents a logically derived prediction and assignment of the ¹³C NMR spectrum, and provides the foundational knowledge required for researchers to confidently characterize this and structurally related molecules.

Introduction: The Need for Precise Structural Elucidation

3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate. Its utility stems from the specific arrangement of its functional groups: an ortho-hydroxyl group capable of intramolecular hydrogen bonding with the aldehyde, and two halogen substituents that modulate the electronic properties and reactivity of the aromatic ring. For professionals in drug development and materials science, absolute certainty in the regiochemistry of such intermediates is non-negotiable.

¹³C NMR spectroscopy is an unparalleled tool for confirming the precise substitution pattern of aromatic compounds. Unlike ¹H NMR, where overlapping signals can complicate analysis, ¹³C NMR typically provides a distinct signal for each unique carbon atom in the molecule.[1] For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, this means we expect to observe seven unique resonances corresponding to the six aromatic carbons and the single carbonyl carbon. The challenge and the power of the technique lie in correctly assigning each resonance, a task that requires a deep understanding of fundamental NMR principles.

Theoretical Principles: A Predictive Framework

A successful interpretation of the ¹³C NMR spectrum is not a matter of guesswork; it is a predictive science grounded in well-established principles. The chemical shift of each carbon is a sensitive reporter of its local electronic environment, which is systematically altered by the attached functional groups.

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the aromatic carbons in a substituted benzene derivative can be predicted with reasonable accuracy by starting with the chemical shift of benzene (~128.5 ppm) and adding empirical increments for each substituent.[2] The effect of a substituent is not uniform; it varies depending on its position relative to the carbon being observed (i.e., ipso, ortho, meta, para).

-

Aldehyde Group (-CHO): This group is electron-withdrawing and deshields most ring carbons. The carbonyl carbon itself is highly deshielded, appearing far downfield, typically in the 190-200 ppm range.[3]

-

Hydroxyl Group (-OH): This group is strongly electron-donating through resonance, causing significant shielding (an upfield shift) at the ortho and para positions and deshielding at the ipso carbon.

-

Halogens (-Cl, -F): Halogens exert a dual influence. They are inductively electron-withdrawing but are also capable of electron donation through resonance. For fluorine and chlorine, the inductive effect generally dominates.[4] A significant deshielding effect is observed on the directly attached (ipso) carbon, with smaller effects at other positions.[5]

The additivity of these SCS effects provides a powerful first approximation of the spectrum, though deviations can occur in highly substituted systems due to interactions between adjacent groups.[4][6]

Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

The presence of the ¹⁹F isotope (100% natural abundance, spin I=½) provides an additional layer of structural information through spin-spin coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei and their spatial orientation.

-

¹JCF (One-bond coupling): This is a very large coupling, typically 240-260 Hz for sp² carbons, and is unmistakable evidence for a direct C-F bond.

-

²JCF (Two-bond coupling): Coupling to carbons ortho to the fluorine is also significant, usually in the range of 20-30 Hz.

-

³JCF (Three-bond coupling): Coupling to meta carbons is smaller, typically 5-10 Hz.

-

⁴JCF (Four-bond coupling): Coupling to the para carbon is often around 1-3 Hz.

Observing these distinct splitting patterns (doublets, or doublets of doublets if other couplings are present) is the definitive method for assigning carbons relative to the fluorine substituent.

Experimental Design and Protocol

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a meticulously planned and executed experimental protocol. This protocol is designed to be self-validating by ensuring sample integrity and optimizing instrument parameters for sensitivity and resolution.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is critical for reproducible and reliable results.

Caption: Experimental workflow for ¹³C NMR analysis.

Detailed Experimental Protocol

1. Sample Preparation:

-

Analyte Quantity: Weigh approximately 50-100 mg of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This concentration is chosen to ensure a good signal-to-noise ratio can be achieved in a reasonable timeframe (e.g., 30-60 minutes), as ¹³C NMR is an inherently insensitive technique.[7]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[8] However, the intramolecular hydrogen bond between the -OH and -CHO groups may lead to signal broadening. DMSO-d₆ is a more polar solvent that can disrupt this hydrogen bonding, potentially leading to sharper signals, but its solvent peak is more complex. The choice depends on the specific solubility and spectral characteristics observed.

-

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: This step is critical. Suspended particulate matter will degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.

-

2. NMR Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, especially the downfield carbonyl carbon, are captured.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary to allow for full relaxation of quaternary carbons, which have long relaxation times.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Spectral Analysis and Interpretation

The analysis begins with the molecular structure and a systematic numbering of the carbon atoms to facilitate discussion.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization & Structural Analysis: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Executive Summary & Strategic Context

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 870704-13-5) is a critical pharmacophore scaffold, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry and antimicrobial drug discovery. Its structural uniqueness lies in the Intramolecular Hydrogen Bond (IMHB) established between the phenolic hydroxyl (-OH) and the aldehydic carbonyl (C=O).

For the researcher, the FT-IR spectrum of this molecule is not merely a fingerprint; it is a diagnostic tool for structural integrity. The presence of the 3-chloro and 5-fluoro substituents introduces specific electronic and steric perturbations that distinguish it from the parent salicylaldehyde. This guide provides a self-validating protocol for interpreting these spectral features to ensure precursor purity prior to downstream synthesis.

Structural Dynamics & Vibrational Theory

To interpret the spectrum accurately, one must understand the forces governing the bond strengths.

The Ortho-Halo Effect & IMHB

The defining feature of this spectrum is the "Red Shift" of the carbonyl band.

-

Mechanism: The phenolic proton is chelated to the carbonyl oxygen. This weakens the C=O double bond character, lowering its force constant (

) and thus its vibrational frequency ( -

Substituent Influence:

-

3-Chloro (Ortho to OH): Exerts a "Buttressing Effect." The bulky chlorine atom sterically compresses the hydroxyl group, forcing it into a tighter lock with the carbonyl, potentially strengthening the IMHB and further lowering the C=O frequency compared to unsubstituted salicylaldehyde.

-

5-Fluoro (Meta to OH): Highly electronegative. It exerts a strong inductive effect (-I), pulling electron density from the ring, which subtly alters the acidity of the phenol and the polarity of the C-F bond.

-

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and observed spectral shifts.

Figure 1: Causal relationship between the halogenated substitution pattern and key diagnostic spectral features.

Experimental Protocol: Acquisition & Validation

Objective: Obtain a publication-quality spectrum capable of resolving the Fermi doublet and the fingerprint region.

Sample Preparation Strategy

While ATR (Attenuated Total Reflectance) is convenient, KBr transmission is recommended for this specific molecule to clearly resolve the weak aromatic overtones and the specific contour of the hydrogen-bonded OH stretch, which can be distorted by the wavelength-dependent penetration depth of ATR.

| Parameter | KBr Pellet (Recommended) | ATR (Diamond/ZnSe) |

| Sample State | Solid dispersion (1-2%) | Neat Solid |

| Resolution | High (No pathlength variation) | Medium (Pathlength |

| Water Interference | High risk (Hygroscopic KBr) | Low risk |

| Use Case | Structural Characterization | Routine Purity Check |

Step-by-Step Workflow

-

Desiccation: Ensure the 3-Chloro-5-fluoro-2-hydroxybenzaldehyde sample is dried in a vacuum desiccator over

for 2 hours. Reason: Surface moisture mimics the broad OH band, leading to false positives. -

Background: Collect a 32-scan background (air or pure KBr).

-

Acquisition:

-

Processing: Apply baseline correction (multipoint) only if scattering is observed (sloping baseline). Do not smooth excessively, as this masks the aromatic overtones.

Spectral Analysis & Assignment Table

The following table synthesizes experimental data from structural analogs and crystallographic data [1, 2].

Diagnostic Peak Table

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Description |

| Phenolic -OH | 3100 – 3400 | Broad/Med | O-H Stretch (Chelated). unlike free phenols (sharp ~3600), this is broad and redshifted due to the strong IMHB [1]. |

| Aldehyde C-H | 2850 & 2760 | Weak | Fermi Resonance Doublet. The fundamental C-H stretch couples with the overtone of the C-H bending (~1390 x 2). Distinctive "W" shape. |

| Carbonyl (C=O) | 1650 – 1665 | Strong | C=O Stretch. Significantly lower than standard aldehydes (1700+) due to conjugation and H-bonding [2]. |

| Aromatic Ring | 1600, 1580, 1480 | Med/Strong | C=C Skeletal Vibrations. Characteristic of the benzene ring backbone. |

| C-F Bond | 1150 – 1250 | Strong | Aryl-Fluorine Stretch. A dominant band in the fingerprint region, typical for fluoro-aromatics [3]. |

| C-O (Phenolic) | 1270 – 1290 | Strong | C-O Stretch. Shifted to higher frequency due to partial double bond character from resonance. |

| C-Cl Bond | 680 – 750 | Medium | Aryl-Chlorine Stretch. Often appears as a cluster of peaks in the low-frequency region. |

The "Purity Litmus Test"

Use the following logic to validate your sample immediately after acquisition.

Figure 2: Rapid Quality Control (QC) decision tree for spectral validation.

Detailed Regional Analysis

The Hydrogen Bond Region (3500–2500 cm⁻¹)

In 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, the hydroxyl band is not the typical "free phenol" sharp peak. It appears as a broad, flat plateau often overlapping with the aromatic C-H stretches.

-

Critical Insight: If you see a sharp peak at 3550+ cm⁻¹, your sample has likely crystallized in a way that disrupts the intramolecular bond, or (more likely) you are detecting non-chelated impurities.

-

The Fermi Doublet: Look for two small "teeth" on the lower energy slope of the C-H region (approx 2850 and 2760 cm⁻¹). These confirm the integrity of the aldehyde functionality.

The Carbonyl & Fingerprint Region (1700–1000 cm⁻¹)

This is the most complex region due to the interplay of the halogen substituents.

-

C=O (1650-1665 cm⁻¹): This band is the primary indicator of the "Salicylaldehyde Core."

-

C-F (1150-1250 cm⁻¹): The C-F stretch is exceptionally strong and polar. In 5-fluoro derivatives, this band often dominates the fingerprint region, potentially masking weaker C-H in-plane bends.

-

Substituent Patterns: The 1,2,3,5-substitution pattern (Aldehyde-1, OH-2, Cl-3, F-5) creates specific out-of-plane (OOP) bending vibrations below 900 cm⁻¹, typically showing isolated peaks that distinguish it from isomers like the 3-fluoro-5-chloro variant.

References

-

IUCr Data: Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData. (2020).[3] Confirms the intramolecular O-H...O distance of 2.62 Å. [1][3][4][5][6][7]

-

General Salicylaldehyde Spectra: NIST Chemistry WebBook, SRD 69. Standard Infrared Spectrum of Salicylaldehyde (Baseline for C=O shift).

-

Halogenated Aromatics: "Characteristic IR Absorptions of Functional Groups." Chemistry LibreTexts. Provides frequency ranges for C-F and C-Cl aryl stretches.

Sources

- 1. FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloromethyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Hydrogen bonding in salicylaldehyde: A molecular orbital study [academia.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, a dihalogenated salicylaldehyde derivative with known antibacterial properties.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of experimental design, data interpretation, and the elucidation of fragmentation pathways for this specific analyte.

Introduction to 3-Chloro-5-fluoro-2-hydroxybenzaldehyde: A Compound of Interest

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (systematic name: 3-chloro-5-fluoro-2-hydroxybenzaldehyde) is a small aromatic molecule with the chemical formula C₇H₄ClFO₂.[1][2] Its structure, characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, a chlorine atom, and a fluorine atom, makes it a valuable building block in the synthesis of novel antimicrobial complexes.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development applications.

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

| Property | Value | Source |

| CAS Number | 82128-69-6 | [2][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [2] |

| Melting Point | 95-99 °C | [3] |

| Appearance | Pale lemon powder | [3] |

Experimental Design: Methodologies for Mass Spectrometric Analysis

The selection of an appropriate ionization technique and analytical parameters is paramount for obtaining a high-quality mass spectrum that is both informative and reproducible. For a small, relatively volatile molecule like 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, Electron Ionization (EI) is a robust and highly suitable method. Electrospray Ionization (ESI) can also be employed, particularly when coupled with liquid chromatography.

Sample Preparation Protocol

A self-validating sample preparation procedure is essential to ensure the integrity of the analysis. The following protocol is recommended:

-

Solvent Selection: Dissolve a small quantity (e.g., 1 mg) of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a high-purity volatile solvent such as methanol or acetonitrile (1 mL). The choice of a volatile solvent is critical for efficient sample introduction, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Concentration Optimization: Prepare a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration that provides a strong signal without causing detector saturation.

-

Quality Control: Include a solvent blank injection before and after the sample analysis to check for system contamination and carryover.

Instrumentation and Analytical Parameters

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the preferred method for this compound due to its volatility.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte from potential impurities.

-

Inlet Temperature: 250 °C to ensure complete vaporization.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good peak shape and elution.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).[4]

-

Electron Energy: 70 eV. This standard energy level promotes reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.[4]

-

Ion Source Temperature: 230 °C to prevent condensation of the analyte.

-

Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.

-

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For samples that are not amenable to GC, LC-MS with ESI is a viable alternative.

-

Liquid Chromatograph (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is appropriate.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common choice for good ionization in positive ion mode.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer (MS) Parameters:

Data Interpretation: The Mass Spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

The EI mass spectrum of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is predicted to exhibit several characteristic features that allow for its unambiguous identification.

The Molecular Ion Peak ([M]⁺˙)

The molecular ion peak is the most critical piece of information in the mass spectrum, as it provides the molecular weight of the compound. For 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, the molecular ion will appear as a doublet due to the isotopic abundance of chlorine.

-

Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[7] This results in a characteristic M/M+2 peak ratio of approximately 3:1 in the mass spectrum for any fragment containing one chlorine atom.[7][8]

Table 2: Predicted Molecular Ion Peaks for 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₇H₄³⁵ClFO₂]⁺˙ | 173.98 | ~100% (of the M doublet) |

| [C₇H₄³⁷ClFO₂]⁺˙ | 175.98 | ~32% (of the M doublet) |

The presence of this 3:1 isotopic pattern at m/z 174 and 176 is a strong indicator of a molecule containing a single chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde under EI conditions is expected to proceed through several logical pathways, driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Mechanisms:

-

Loss of a Hydrogen Radical (-H˙): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[9] This would result in a fragment at m/z 173/175 .

-

Loss of the Formyl Radical (-CHO˙): Cleavage of the C-C bond between the aromatic ring and the aldehyde group will result in the loss of a formyl radical (29 Da).[9] This will produce a significant peak at m/z 145/147 .

-

Loss of Carbon Monoxide (-CO): A characteristic fragmentation of phenolic compounds is the loss of carbon monoxide (28 Da) from the molecular ion.[10] This would yield a fragment at m/z 146/148 .

-

Further Fragmentation: The initial fragment ions will undergo further fragmentation. For instance, the ion at m/z 145/147 can lose a chlorine radical to form an ion at m/z 110. Subsequent losses of CO or other small neutral molecules can lead to smaller fragments observed in the lower mass range of the spectrum.

Table 3: Summary of Predicted Key Fragment Ions

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 174 | [C₇H₄ClFO₂]⁺˙ | - |

| 173 | [C₇H₃ClFO₂]⁺ | H˙ |

| 146 | [C₆H₄ClFO]⁺˙ | CO |

| 145 | [C₆H₄ClFO]⁺ | CHO˙ |

| 111 | [C₅H₃FO]⁺ | Cl˙ from m/z 146 |

| 110 | [C₅H₃FO]⁺ | Cl˙ from m/z 145 |

Experimental Workflow and Logic

The overall workflow for the mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is designed to be systematic and self-validating.

This logical progression ensures that the data generated is of high quality and that the interpretation is based on a solid foundation of established mass spectrometric principles. The initial blank analysis confirms system cleanliness, while the chromatographic step isolates the analyte. The specific ionization energy and mass range are chosen to maximize the information obtained from the fragmentation pattern.

Conclusion

The mass spectrometric analysis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, when conducted with a well-designed experimental protocol, provides a wealth of structural information. The characteristic isotopic signature of chlorine, coupled with predictable fragmentation pathways involving the loss of hydrogen, formyl, and carbonyl moieties, allows for its confident identification. This guide serves as a foundational resource for scientists and researchers, enabling them to develop robust analytical methods for the characterization of this and similar halogenated aromatic compounds.

References

-

Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC - NIH. (2020-11-03). Retrieved from [Link]

-

3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. Retrieved from [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - NIH. (2024-06-21). Retrieved from [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. Retrieved from [Link]

-

Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. Retrieved from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. Retrieved from [Link]

-

6.4: Isotope Abundance - Chemistry LibreTexts. (2022-07-03). Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023-08-23). Retrieved from [Link]

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]

-

Chlorine pattern in Mass Spectrometry - YouTube. (2023-11-18). Retrieved from [Link]

-

Recent developments in ionization techniques for single-cell mass spectrometry - Frontiers. (2023-12-06). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Ionization Methods for JEOL Mass Spectrometers - AWS. Retrieved from [Link]

Sources

- 1. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 82128-69-6|3-Chloro-5-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-CHLORO-5-FLUORO-2-HYDROXYBENZALDEHYDE | 82128-69-6 [chemicalbook.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecule's intrinsic properties, introduce theoretical frameworks for predicting solubility, and provide detailed, validated protocols for empirical determination. The objective is to equip the reader with the necessary expertise to effectively select solvents and design experiments for synthesis, purification, and formulation involving this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-5-fluoro-2-hydroxybenzaldehyde is a critical parameter that influences every stage of the drug development lifecycle. From the efficiency of a synthetic reaction and the purity achieved during crystallization to the bioavailability of the final drug product, solubility is a pivotal factor. An incorrect choice of solvent can lead to low yields, impure products, and failed formulations. This guide provides the theoretical and practical framework for making informed decisions regarding the solubility of this specific halogenated salicylaldehyde.

Physicochemical Profile of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvents. The structure of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde, featuring a hydroxyl group, an aldehyde, and two halogen substituents on a benzene ring, creates a unique electronic and steric environment that dictates its interactions with solvent molecules.

Table 1: Key Physicochemical Properties

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₄ClFO₂ | Provides the elemental composition. |

| Molecular Weight | 174.56 g/mol | Influences the energy required to break the crystal lattice. |

| Melting Point | 97-101 °C | A relatively high melting point suggests strong intermolecular forces in the solid state that must be overcome by solvent interaction. |

| Boiling Point | 229.6±35.0 °C | Indicates low volatility. |

| pKa | (Estimated) ~7-8 | The acidic phenolic hydroxyl group allows for potential ionization and dramatically increased solubility in basic aqueous solutions or protic solvents capable of hydrogen bonding. |

| Appearance | Light yellow to yellow powder | Solid state at room temperature. |

The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups allows 3-Chloro-5-fluoro-2-hydroxybenzaldehyde to act as both a hydrogen bond donor and acceptor. The chlorine and fluorine atoms increase the molecule's polarity and introduce specific electronic effects. This combination of functional groups suggests that solubility will be highest in polar solvents, particularly those capable of hydrogen bonding.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more sophisticated and quantitative approach is the use of Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP values of the solute and solvent in this three-dimensional space can be calculated, with smaller distances indicating higher affinity.

Known Solubility Behavior: A Starting Point

While comprehensive quantitative data is scarce, patent literature provides valuable qualitative starting points. For instance, the synthesis of related compounds often involves dissolving 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in solvents like toluene . Toluene, while largely non-polar, possesses an aromatic ring capable of π-π stacking interactions, which can solvate the benzene ring of the solute. This indicates that a range of solvents, not just highly polar ones, should be considered.

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for determining the equilibrium solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. This method is designed to be accurate, reproducible, and adaptable to various laboratory settings.

Workflow Overview

The experimental process follows a clear, logical progression from preparation to final analysis.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

Objective: To determine the solubility of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standard Solutions (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Causality Check: A multi-point calibration curve is essential for ensuring the accuracy of the quantification over a range of concentrations, making the assay trustworthy.

-

-

Preparation of Test Samples:

-

Add an excess amount of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde to a vial (e.g., add 20 mg to 2 mL of the test solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. A 48 or 72-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or compounds with slow dissolution kinetics.

-

Expert Insight: Visual inspection is not sufficient to confirm equilibrium. A kinetic study (measuring concentration at 24h, 48h, and 72h) is the gold standard. If the concentration does not change between the later time points, equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Trustworthiness Check: The first few drops from the filter should be discarded to prevent adsorption effects from altering the concentration.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. A C18 column is typically a good starting point, with a mobile phase of acetonitrile and water. The detection wavelength should be set to the λmax of the compound.

-

Generate a calibration curve by plotting the peak area against concentration for the standards.

-

Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Report the average and standard deviation of the triplicate measurements.

-

Predicted Solubility in Common Organic Solvents